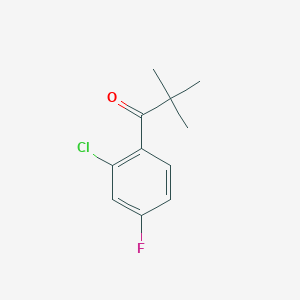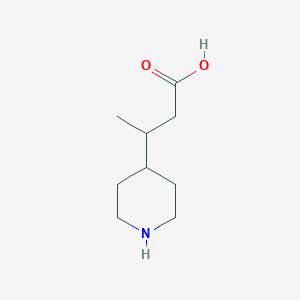
4-ピペリジニルブタン酸
説明
3-(Piperidin-4-yl)butanoic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom
科学的研究の応用
3-(Piperidin-4-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
Target of Action
3-(Piperidin-4-yl)butanoic acid, also known as 4-Piperidine butyric acid, is primarily involved in the synthesis of FK866 , an inhibitor of NAD biosynthesis . The primary target of this compound is the NAD biosynthesis pathway .
Mode of Action
It is known to participate in the synthesis of fk866 , which inhibits NAD biosynthesis . This suggests that the compound may interact with its targets to disrupt or alter the normal functioning of the NAD biosynthesis pathway.
Biochemical Pathways
The compound is involved in the NAD biosynthesis pathway . NAD (Nicotinamide adenine dinucleotide) is a crucial coenzyme in various biological processes, including metabolism, cell signaling, DNA repair, and gene expression. By inhibiting NAD biosynthesis, the compound can affect these processes and their downstream effects.
Result of Action
The molecular and cellular effects of 3-(Piperidin-4-yl)butanoic acid’s action are likely related to its role in inhibiting NAD biosynthesis . By inhibiting this pathway, the compound can potentially disrupt various biological processes that depend on NAD, leading to various cellular effects.
生化学分析
Biochemical Properties
3-(Piperidin-4-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme NAD biosynthesis inhibitor FK866, where 3-(Piperidin-4-yl)butanoic acid participates in the synthesis of FK866, an inhibitor of NAD biosynthesis . This interaction highlights the compound’s potential in modulating cellular energy metabolism and redox states.
Cellular Effects
The effects of 3-(Piperidin-4-yl)butanoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to impact the NAD biosynthesis pathway, which is crucial for maintaining cellular energy balance . By inhibiting NAD biosynthesis, 3-(Piperidin-4-yl)butanoic acid can alter cellular metabolism and energy production, leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, 3-(Piperidin-4-yl)butanoic acid exerts its effects through specific binding interactions with biomolecules. It binds to the enzyme involved in NAD biosynthesis, inhibiting its activity and thereby reducing NAD levels within the cell . This inhibition can lead to a cascade of molecular events, including changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Piperidin-4-yl)butanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Piperidin-4-yl)butanoic acid remains stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained inhibition of NAD biosynthesis, resulting in prolonged alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(Piperidin-4-yl)butanoic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit NAD biosynthesis without causing significant toxicity . At higher doses, it may induce toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
3-(Piperidin-4-yl)butanoic acid is involved in several metabolic pathways, including the NAD biosynthesis pathway. It interacts with enzymes and cofactors that regulate NAD levels within the cell . By inhibiting NAD biosynthesis, the compound can alter metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox states.
Transport and Distribution
Within cells and tissues, 3-(Piperidin-4-yl)butanoic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 3-(Piperidin-4-yl)butanoic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biological effects . For example, the compound may localize to the mitochondria, where it can influence cellular energy metabolism and redox states.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is commercially available.
Alkylation: Piperidine undergoes alkylation with a suitable alkyl halide, such as 4-chlorobutyric acid, in the presence of a base like sodium hydride or potassium carbonate. This reaction forms the intermediate 4-(Piperidin-4-yl)butanoic acid.
Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield 3-(Piperidin-4-yl)butanoic acid.
Industrial Production Methods
Industrial production of 3-(Piperidin-4-yl)butanoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
3-(Piperidin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butanoic acid side chain, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
類似化合物との比較
Similar Compounds
4-(Piperidin-4-yl)butanoic acid hydrochloride: A similar compound with a hydrochloride salt form.
4-(1-Boc-piperidin-4-yl)butanoic acid: A derivative with a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness
3-(Piperidin-4-yl)butanoic acid is unique due to its specific structure, which allows for versatile chemical modifications and applications in various fields. Its piperidine ring provides a stable framework, while the butanoic acid side chain offers functionalization opportunities.
特性
IUPAC Name |
3-piperidin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h7-8,10H,2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWZSCISJMQRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600916 | |
| Record name | 3-(Piperidin-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103039-96-9 | |
| Record name | 3-(Piperidin-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



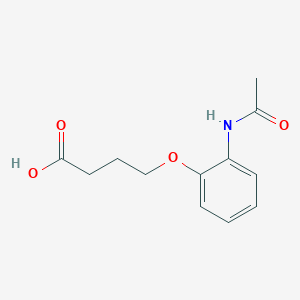
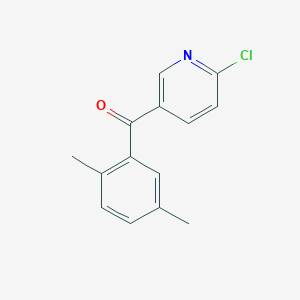
![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)




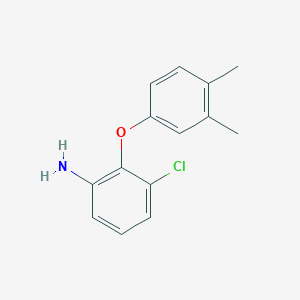
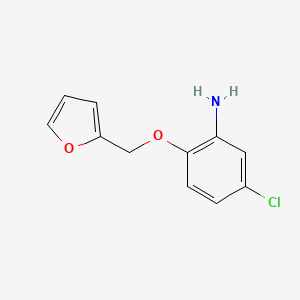
![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)
![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)
![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)
